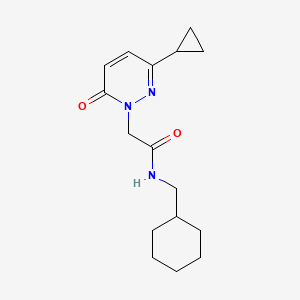

N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C16H23N3O2 and its molecular weight is 289.379. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C14H20N2O2

- Molecular Weight : 248.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body.

Target Receptors

- Serotonin Receptors : The compound has been shown to selectively bind to serotonin receptors, particularly the 5-HT2C subtype, which is implicated in mood regulation and antipsychotic effects.

- GABA Receptors : Preliminary studies suggest that it may also interact with GABA receptors, contributing to potential anxiolytic properties.

Biological Activities

The compound exhibits several notable biological activities:

Antipsychotic Activity

In a study involving an amphetamine-induced hyperactivity model, this compound demonstrated significant antipsychotic-like effects. This was evidenced by reduced hyperactivity in treated subjects compared to controls, indicating its potential as a therapeutic agent for managing psychotic disorders .

Neuroprotective Effects

Research indicates that the compound may possess neuroprotective properties, potentially through its action on oxidative stress pathways. In vitro studies have shown that it can reduce neuronal cell death induced by oxidative agents, suggesting a protective role in neurodegenerative conditions.

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide, and how can purification be optimized?

- Methodology :

- Synthesis : Start with a pyridazinone core (e.g., 3-cyclopropyl-6-oxopyridazin-1(6H)-yl acetic acid). Activate the carboxylic acid using thionyl chloride or DMF in THF, followed by coupling with cyclohexylmethylamine in the presence of triethylamine (TEA) .

- Purification : Use column chromatography with gradients of cyclohexane/ethyl acetate (e.g., 2:1 or 1:1 ratios) to isolate intermediates . Final compounds may require recrystallization or preparative HPLC for high purity (>95%) .

- Key Data : Typical yields range from 46% to 99.9% depending on substituents and reaction conditions .

Q. How should researchers validate the structural identity of this compound using spectroscopic and analytical techniques?

- Methodology :

- 1H NMR : Look for characteristic peaks such as cyclopropane protons (δ ~0.5–1.5 ppm), acetamide NH (δ ~8.9–9.1 ppm), and pyridazinone aromatic protons (δ ~6.7–7.6 ppm) .

- HRMS : Use ESI/Q-TOF for precise mass confirmation (e.g., [M+H]+ with deviations <5 ppm) .

- Elemental Analysis : Verify C, H, N percentages (e.g., C: 49.91–64.66%; N: 8.31–10.26%) to confirm purity .

Q. What solubility and stability considerations are critical for handling this compound in biological assays?

- Methodology :

- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80). Pyridazinone derivatives often show moderate solubility in polar aprotic solvents .

- Stability : Monitor degradation via HPLC under physiological pH (7.4) and light exposure. Acetamide bonds are generally stable, but pyridazinone rings may oxidize under harsh conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Methodology :

- Substituent Variation : Modify the cyclohexylmethyl group (e.g., replace with aryl or heteroaryl moieties) and pyridazinone substituents (e.g., halogens, alkyl chains) to assess effects on target binding .

- Free Energy Perturbation (FEP) : Use computational modeling to predict binding affinity changes with substituent modifications. Validate with in vitro assays (e.g., IC50 measurements) .

- Data Contradictions : Some analogs show conflicting activity trends due to off-target effects. For example, bromine substitutions may enhance potency but reduce solubility .

Q. What experimental strategies resolve discrepancies in biological data between in vitro and in vivo models?

- Methodology :

- BBB Penetration : Use predictive models (e.g., PAMPA-BBB) to assess brain permeability. Derivatives with logP ~2.5–3.5 and reduced hydrogen-bond donors (≤2) often show improved CNS penetration .

- Metabolite Profiling : Identify major metabolites via LC-MS/MS in plasma and liver microsomes. Cyclohexyl groups may undergo cytochrome P450-mediated oxidation .

Q. How can researchers design selective assays to differentiate this compound’s activity from off-target effects in kinase or receptor studies?

- Methodology :

- Counter-Screening : Test against panels of related targets (e.g., NMDA receptors, PRMT5 adaptors) using fluorescence polarization or thermal shift assays .

- Crystallography : Co-crystallize the compound with its target protein (e.g., PRMT5) to identify binding motifs. Pyridazinone oxygen atoms often form hydrogen bonds with catalytic residues .

属性

IUPAC Name |

N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c20-15(17-10-12-4-2-1-3-5-12)11-19-16(21)9-8-14(18-19)13-6-7-13/h8-9,12-13H,1-7,10-11H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMDCGFKBCBDCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC(=O)CN2C(=O)C=CC(=N2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。